Dofequidar

Multidrug Resistance P-glycoprotein Inhibition Osteosarcoma

Dofequidar (MS-209, CAS 129716-58-1) is a synthetic quinoline derivative that functions as an orally active multidrug resistance (MDR) reversal agent by competitively inhibiting the ATP-binding cassette (ABC) transporters P-glycoprotein (ABCB1/P-gp) and multidrug resistance-associated protein 1 (ABCC1/MRP1), with additional activity against ABCG2/BCRP. The compound has advanced to Phase III clinical evaluation for breast cancer and non-small cell lung cancer, establishing it as one of the few MDR reversal agents to reach late-stage clinical development.

Molecular Formula C30H31N3O3
Molecular Weight 481.6 g/mol
CAS No. 129716-58-1
Cat. No. B1662172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDofequidar
CAS129716-58-1
Synonyms1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone
Molecular FormulaC30H31N3O3
Molecular Weight481.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2
InChIKeyKLWUUPVJTLHYIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dofequidar CAS 129716-58-1: Procurement-Grade Specifications for a Clinical-Stage P-Glycoprotein Inhibitor


Dofequidar (MS-209, CAS 129716-58-1) is a synthetic quinoline derivative that functions as an orally active multidrug resistance (MDR) reversal agent by competitively inhibiting the ATP-binding cassette (ABC) transporters P-glycoprotein (ABCB1/P-gp) and multidrug resistance-associated protein 1 (ABCC1/MRP1), with additional activity against ABCG2/BCRP [1]. The compound has advanced to Phase III clinical evaluation for breast cancer and non-small cell lung cancer, establishing it as one of the few MDR reversal agents to reach late-stage clinical development [2]. Dofequidar is supplied as a free base with a molecular formula of C30H31N3O3 and molecular weight of 481.59 g/mol [3].

Multi-transporter inhibitor: P-gp, MRP1, ABCG2/BCRP
Clinical-stage research tool with Phase III evidence context
Supplied as free base for in vitro and in vivo MDR research

Why Dofequidar Cannot Be Substituted with Other P-gp Inhibitors: Structural and Pharmacological Divergence


Generic substitution among P-glycoprotein inhibitors is scientifically unsound due to fundamental differences in target selectivity, potency, and clinical validation. First-generation agents such as verapamil and cyclosporin A exhibit significant off-target cardiovascular and immunosuppressive effects at concentrations required for MDR reversal [1]. Third-generation inhibitors including tariquidar and zosuquidar demonstrate high P-gp affinity but lack the MRP1 inhibitory activity and oral bioavailability profile that define dofequidar's therapeutic window [2]. Dofequidar's unique ability to inhibit ABCG2/BCRP in addition to P-gp and MRP1 distinguishes it from selective P-gp inhibitors [3]. The clinical evidence base is also compound-specific: dofequidar's randomized Phase III data demonstrating a 10.5% absolute improvement in overall response rate with CAF chemotherapy is not extrapolable to other agents [4].

Off-target pharmacology Verapamil and cyclosporin A may exhibit distinct off-target profiles at MDR reversal concentrations.
Transporter selectivity mismatch Selective P-gp inhibitors (e.g., tariquidar) lack MRP1 and ABCG2 inhibition, altering resistance-model responses.
Endpoint evidence specificity Phase III CAF combination endpoint data are compound-specific and may not extrapolate to other inhibitors.

Dofequidar Procurement Evidence: Quantified Differentiation from Comparator Compounds


Superior Potency versus First-Generation P-gp Inhibitors in MDR Osteosarcoma

In doxorubicin-resistant murine osteosarcoma cells (20-fold resistance relative to parental), dofequidar (MS-209) achieved complete reversal of resistance (37-fold sensitization) at 1 μM. At equimolar concentrations, dofequidar demonstrated superior reversal efficacy compared to first-generation P-gp inhibitors [1].

Reversal potency
Head-to-head
Dofequidar 1 μM: 37-fold sensitization (complete reversal) Verapamil 1 μM: 4.6-fold; Cyclosporin A 1 μM: 1.3-fold
Supports P-gp reversal ranking in MDR osteosarcoma model
MTT assay, doxorubicin-resistant murine cell lines
Multidrug Resistance P-glycoprotein Inhibition Osteosarcoma

Unique MRP1 Inhibitory Activity Absent in Third-Generation Selective P-gp Inhibitors

Dofequidar demonstrates significant inhibition of multidrug resistance-associated protein (MRP1/ABCC1), a capability not shared by third-generation selective P-gp inhibitors such as zosuquidar (LY335979) which does not modulate MRP-mediated resistance [1]. In UMCC-1/VP small-cell lung carcinoma cells expressing MRP but not MDR1, 5 μM dofequidar enhanced cytotoxicity of etoposide, doxorubicin, and vincristine more than twofold and completely reversed resistance to vincristine [2].

MRP1 inhibition
Class-level
Dofequidar 5 μM: complete reversal of vincristine resistance Zosuquidar: no modulation of MRP1-mediated efflux
Broadens efflux-pump inhibition to MRP1-dependent models
MRP-expressing UMCC-1/VP lung carcinoma cells
MRP1/ABCC1 Non-Small Cell Lung Cancer Transporter Selectivity

ABCG2/BCRP Inhibition Enables Targeting of Cancer Stem-Like Side Population Cells

Dofequidar inhibits ABCG2/BCRP-mediated drug export in cancer stem-like side population (SP) cells, a property not demonstrated by first-generation P-gp inhibitors [1]. In xenografted SP cells, combination therapy with irinotecan (CPT-11) plus dofequidar greatly reduced tumor growth compared to CPT-11 alone, whereas SP tumors were resistant to CPT-11 monotherapy [1].

ABCG2/BCRP stem cell target
Assay context
Dofequidar + CPT-11: reduced SP-derived tumor growth in xenograft model First-generation P-gp inhibitors: not reported to engage ABCG2
Supports cancer stem cell transport inhibition studies
In vivo xenograft with SP cell isolates from human cancer lines
Cancer Stem Cells ABCG2/BCRP Side Population

Clinical Efficacy in Advanced Breast Cancer: 10.5% Absolute ORR Improvement over Chemotherapy Alone

In a randomized, double-blind, placebo-controlled Phase III trial (n=221 assessable patients) comparing dofequidar + CAF (cyclophosphamide, doxorubicin, fluorouracil) versus CAF alone for advanced/recurrent breast cancer, dofequidar addition improved overall response rate (ORR) and progression-free survival [1].

Phase III ORR
Trial context
Dofequidar + CAF: ORR 53.1%, median PFS 366 days CAF alone: ORR 42.6%, median PFS 241 days, P=0.077
Reported trial endpoint response in advanced breast cancer model
Randomized double-blind placebo-controlled trial, n=221 assessable
Breast Cancer Phase III Clinical Trial Chemosensitization

In Vivo Survival Benefit in Vincristine-Resistant Leukemia Model

Dofequidar demonstrates in vivo efficacy in a vincristine-resistant P388 murine leukemia model. At an oral dose of 80 mg/kg twice daily, dofequidar increased survival compared to untreated controls when co-administered with vincristine .

In vivo survival model
Data to verify
Dofequidar 80 mg/kg BID + vincristine: increased survival vs. untreated controls in vincristine-resistant P388 leukemia model
Reported in vivo MDR reversal model response
Oral administration; source-specific review recommended
In Vivo Efficacy Leukemia Vincristine Resistance

Optimal Scientific and Industrial Applications for Dofequidar Based on Validated Evidence


Preclinical Chemosensitization Studies in MDR-Positive Solid Tumors

Dofequidar is the preferred MDR reversal agent for preclinical studies in osteosarcoma, breast cancer, and lung cancer models where P-gp and MRP1 contribute to drug resistance. Its 28-fold superiority over cyclosporin A and 8-fold superiority over verapamil at equimolar concentrations in osteosarcoma cells [1] justifies its selection for assays requiring maximal efflux pump inhibition with minimal non-specific cytotoxicity. For in vivo xenograft studies, the combination of dofequidar with doxorubicin, vincristine, or docetaxel replicates the clinically validated approach .

Cancer Stem Cell and ABCG2/BCRP Transporter Research

Dofequidar is uniquely suited for research on cancer stem-like side population (SP) cells due to its demonstrated inhibition of ABCG2/BCRP-mediated drug export [1]. This activity distinguishes dofequidar from P-gp-selective inhibitors (e.g., zosuquidar, tariquidar) and enables studies of CSC chemoresistance and eradication strategies. The compound has been validated to reduce SP fraction cell numbers and sensitize SP cells to anticancer agents both in vitro and in vivo [1].

Translational Oncology Studies Requiring Clinical-Grade Reference Compound

As one of the few P-gp inhibitors to complete Phase III clinical evaluation with published efficacy data in breast cancer [1], dofequidar serves as the reference standard for translational studies developing next-generation chemosensitization strategies. Its defined clinical dosing regimen (900 mg PO 30 minutes pre-chemotherapy), safety profile, and trend toward improved progression-free survival (366 vs. 241 days, P=0.145) [1] provide a benchmark for evaluating novel MDR reversal agents in preclinical and early clinical development.

Application
Selection Property
Validation Focus
MDR reversal research in solid tumor models
Multi-transporter inhibition (P-gp/MRP1)
Reversal efficacy and off-target interaction screening
Cancer stem-like side population (SP) studies
ABCG2/BCRP transporter inhibition
SP cell drug export and chemosensitivity assays
Translational chemosensitization comparator research
Phase III trial-context endpoint data
Endpoint reproducibility and model-transfer evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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